molecular formula C12H10ClN3O2S B11994348 N-(2-Chloro-benzyl)-N'-thiazol-2-yl-oxalamide

N-(2-Chloro-benzyl)-N'-thiazol-2-yl-oxalamide

Cat. No.: B11994348
M. Wt: 295.75 g/mol
InChI Key: KSLKOBTVYLJUPB-UHFFFAOYSA-N
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Description

N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide: is an organic compound that features a benzyl group substituted with chlorine, a thiazole ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide typically involves the reaction of 2-chlorobenzylamine with thiazole-2-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzyl group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Amines.

    Substitution: Azides, thiols.

Scientific Research Applications

Chemistry: N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.

Biology and Medicine: This compound has shown potential as an antimicrobial agent. It inhibits the growth of certain bacteria by targeting specific enzymes involved in their metabolic pathways .

Industry: In the industrial sector, N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide involves the inhibition of key enzymes in bacterial metabolic pathways. For example, it inhibits 1-deoxy-D-xylulose 5-phosphate synthase, an enzyme crucial for the biosynthesis of isoprenoids in bacteria . This inhibition disrupts the production of essential biomolecules, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Comparison: N-(2-Chloro-benzyl)-N’-thiazol-2-yl-oxalamide is unique due to the presence of both the thiazole ring and the oxalamide moiety. This combination imparts distinct chemical and biological properties, making it more versatile in its applications compared to similar compounds that may lack one of these functional groups.

Properties

Molecular Formula

C12H10ClN3O2S

Molecular Weight

295.75 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(1,3-thiazol-2-yl)oxamide

InChI

InChI=1S/C12H10ClN3O2S/c13-9-4-2-1-3-8(9)7-15-10(17)11(18)16-12-14-5-6-19-12/h1-6H,7H2,(H,15,17)(H,14,16,18)

InChI Key

KSLKOBTVYLJUPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=NC=CS2)Cl

Origin of Product

United States

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